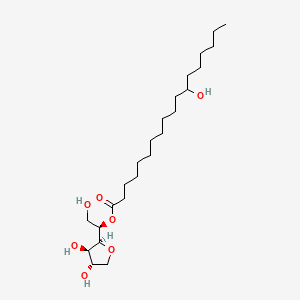

Sorbitan, mono(12-hydroxyoctadecanoate)

Description

Overview of Sorbitan (B8754009) Ester Chemistry and Research Significance

Sorbitan esters are a class of non-ionic surfactants derived from the esterification of sorbitol, a sugar alcohol, and fatty acids. chemicalbook.com The fundamental chemistry involves the dehydration of sorbitol to form cyclic ethers known as sorbitan, which is then esterified with one or more fatty acids. nih.govnih.gov This process results in amphiphilic molecules possessing a hydrophilic sorbitan head and a lipophilic fatty acid tail, enabling them to function effectively as emulsifiers, stabilizers, and dispersants in various systems. nih.govatamanchemicals.com

The research significance of sorbitan esters is extensive, spanning numerous fields including pharmaceuticals, cosmetics, food technology, and materials science. nih.govatamanchemicals.comresearchgate.net Their ability to stabilize emulsions is a key area of study, with research focusing on how the structure of the fatty acid and the degree of esterification influence the stability and properties of oil-in-water (o/w) or water-in-oil (w/o) emulsions. researchgate.netresearchgate.net In pharmaceutical research, sorbitan esters are investigated for their role in drug delivery systems, where they can enhance the solubility and bioavailability of poorly water-soluble drugs. researchgate.net Their biocompatibility and low toxicity make them attractive for these applications. nih.gov In the cosmetics industry, research often centers on the textural and sensory properties that different sorbitan esters impart to formulations like creams and lotions. researchgate.net

The general structure of a sorbitan monoester is characterized by a sorbitan moiety esterified with a single fatty acid chain. The specific properties of each sorbitan ester are determined by the nature of the fatty acid used. For instance, sorbitan esters of saturated fatty acids like stearic acid tend to be waxy solids, while those derived from unsaturated fatty acids like oleic acid are typically liquids at room temperature. researchgate.net

Contextualizing Sorbitan, mono(12-hydroxyoctadecanoate) within the Sorbitan Ester Class

Sorbitan, mono(12-hydroxyoctadecanoate) is a specific type of sorbitan ester. It is formed from the esterification of sorbitan with 12-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid). google.com The presence of a hydroxyl group on the fatty acid chain at the 12th carbon position introduces an additional hydrophilic center, which is expected to influence its surfactant properties, such as its hydrophilic-lipophilic balance (HLB) value, and its self-assembly behavior in solution.

While extensive research on this specific compound is not widely published, its properties can be inferred from the characteristics of its constituent parts: sorbitan and 12-hydroxystearic acid. 12-Hydroxystearic acid is known for its ability to form gels in various organic solvents due to hydrogen bonding interactions involving the hydroxyl group. uni-halle.de This gelling ability is a significant area of academic inquiry. uni-halle.de Therefore, it is plausible that Sorbitan, mono(12-hydroxyoctadecanoate) may exhibit unique interfacial and rheological properties compared to sorbitan esters of non-hydroxylated fatty acids.

Table 1: Chemical Identification of Sorbitan, mono(12-hydroxyoctadecanoate)

| Property | Value |

|---|---|

| IUPAC Name | [(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 12-hydroxyoctadecanoate (B1258542) |

| Molecular Formula | C24H46O7 |

| Molecular Weight | 446.6 g/mol |

Data sourced from PubChem CID 44153071, which represents a related structure.

The introduction of a hydroxyl group in the fatty acid chain differentiates Sorbitan, mono(12-hydroxyoctadecanoate) from more common sorbitan esters like sorbitan monostearate or sorbitan monooleate. This structural feature could lead to enhanced emulsifying capabilities, particularly for polar oils, and potentially unique applications in areas requiring structured surfactant phases or temperature-responsive systems.

Historical Perspectives and Evolution of Research on Sorbitan Esters

The study and use of sorbitan esters have a long history, with initial patents for their preparation dating back to the 1940s. google.com Early research focused on their synthesis and fundamental properties as non-ionic surfactants. The Cosmetic Ingredient Review (CIR) Expert Panel first reviewed the safety of several sorbitan esters in 1985, concluding they were safe for use in cosmetics. nih.gov This initial assessment, and subsequent reviews, have provided a valuable historical record of their use and safety evaluation over several decades.

The evolution of research on sorbitan esters has mirrored advances in analytical techniques and the growing demand for specialized surfactants. Early studies often characterized these esters as complex mixtures. huji.ac.il The development of techniques like High-Performance Liquid Chromatography (HPLC) has enabled more detailed analysis of the composition of commercial sorbitan ester products, revealing the distribution of mono-, di-, and triesters. huji.ac.ilhuji.ac.il

More recent research has delved into the specific applications and functionalities of different sorbitan esters. For example, studies have investigated the influence of sorbitan monostearate on the crystallization behavior of fats in food products and its role in creating stable drug-loaded nanoparticles. researchgate.netgoogle.com The exploration of sorbitan esters derived from less common fatty acids, such as 12-hydroxystearic acid, represents a newer frontier in this field, driven by the search for surfactants with novel properties and functionalities. The potential for these specialized esters to act as, for instance, organogelators or to form unique microstructures in solution is an area of ongoing academic interest. uni-halle.de

Table 2: Timeline of Key Developments in Sorbitan Ester Research

| Year | Development | Significance |

|---|---|---|

| 1943 | First patent for the preparation of sorbitan esters. nih.gov | Marks the beginning of commercial production and research. |

| 1985 | First Cosmetic Ingredient Review (CIR) of sorbitan esters. nih.gov | Established a baseline for the safety assessment of these compounds in cosmetics. |

| 1983 | Development of HPLC methods for the analysis of sorbitan esters. huji.ac.il | Allowed for more precise characterization of these complex mixtures. |

Properties

CAS No. |

93963-94-1 |

|---|---|

Molecular Formula |

C24H46O7 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C24H46O7/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(28)31-21(17-25)24-23(29)20(27)18-30-24/h19-21,23-27,29H,2-18H2,1H3/t19?,20-,21+,23+,24+/m0/s1 |

InChI Key |

XQAQXKMCCIJQGO-JVKPGNLISA-N |

Isomeric SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O)O |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering

Chemical Esterification Processes

Chemical synthesis is the conventional and widely practiced method for producing sorbitan (B8754009) esters. It is typically a two-step process involving the dehydration of sorbitol followed by esterification with a fatty acid. iiis.org A one-step process where both reactions occur concurrently is also possible. iiis.org

The initial step in the synthesis is the intramolecular dehydration of sorbitol to form its cyclic anhydrides, collectively known as sorbitan. iiis.orgshreechem.in This reaction involves heating sorbitol, which causes it to lose one or two molecules of water to form a mixture of cyclic ethers. researchgate.netbtsjournals.com

Following the dehydration of sorbitol, the resulting mixture of anhydrosorbitols is esterified with 12-Hydroxyoctadecanoic acid. iiis.org This reaction involves the condensation of a hydroxyl group on the sorbitan molecule with the carboxyl group of the fatty acid, forming an ester linkage and releasing a molecule of water. shreechem.in

The reaction can be catalyzed by either acids or bases. iiis.org The primary hydroxyl groups on the sorbitan ring are generally more reactive and are the preferred sites for esterification, leading to the formation of the monoester. However, diesters and triesters can also be formed, and the final product is typically a complex mixture of different esterified species. iiis.orgresearchgate.net Controlling the molar ratio of the fatty acid to sorbitan is a key parameter in directing the synthesis towards the desired monoester. google.com

A variety of catalytic systems are employed for the synthesis of sorbitan esters. The choice of catalyst depends on whether a one-step or two-step process is used. iiis.org

Acidic Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and hydrochloric acid (HCl) are effective for the initial dehydration of sorbitol. iiis.orgrsc.org Organic acids such as p-toluenesulfonic acid are also commonly used. iiis.orgresearchgate.net In the two-step process, an acid catalyst is used for the dehydration stage. iiis.orggoogle.com Heterogeneous solid acid catalysts, like sulfated zirconia and zeolites, are also being explored to simplify catalyst separation and reduce waste. acs.orgmdpi.com

Basic (Alkaline) Catalysts : The subsequent esterification step is preferably catalyzed by bases. iiis.org Common alkaline catalysts include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and potassium carbonate. iiis.orggoogle.com The use of a basic catalyst in the esterification stage helps to achieve high conversion rates at temperatures that minimize color formation. google.com

In some processes, a combination of acidic and basic catalysts is used, where it is understood that the acid primarily catalyzes the ether formation (dehydration) and the base catalyzes the ester formation. google.com

| Reaction Step | Catalyst Type | Examples | Typical Reaction Temperature |

|---|---|---|---|

| Dehydration | Acidic | H₃PO₄, H₂SO₄, p-toluenesulfonic acid | 150-200°C chempedia.info |

| Esterification | Basic | NaOH, KOH, Na₂CO₃ | 180-215°C google.com |

| One-Step Process | Acidic/Basic System | Phosphorus-containing hydroxy acid and a strong base | N/A |

The optimization of process parameters is critical for maximizing the yield of Sorbitan, mono(12-hydroxyoctadecanoate) while minimizing the formation of by-products and undesirable color.

Temperature : Dehydration of sorbitol is typically carried out at temperatures between 150°C and 200°C. btsjournals.comchempedia.info The esterification reaction temperature is generally kept below 215°C to prevent the formation of colored impurities. google.com Higher temperatures can accelerate the reaction but may also lead to degradation and darker product color. btsjournals.com For instance, one study on sorbitol dehydration found an optimal temperature of 150°C to balance the reaction rate and color of the intermediate. btsjournals.com

Pressure : The dehydration step is often performed under reduced pressure (vacuum) to facilitate the removal of water, which drives the reaction towards the formation of anhydrosorbitol. iiis.orggoogle.com Operating under vacuum can reduce the required residence time compared to reacting at atmospheric pressure. iiis.org

Time : The reaction time for both dehydration and esterification stages can range from several hours. iiis.orggoogle.com For example, dehydration might take 90 to 195 minutes, while the subsequent esterification can last for 5 hours or more to achieve the desired conversion. iiis.orgbtsjournals.com Monitoring the reaction progress by measuring parameters like the hydroxyl value or acid value is essential to determine the optimal reaction time. iiis.orgbtsjournals.com

| Process Step | Parameter | Optimized Range/Value | Rationale/Effect |

|---|---|---|---|

| Dehydration | Temperature | 150 - 180°C iiis.orgbtsjournals.com | Balances reaction rate with minimizing by-product formation and color. |

| Pressure | Reduced Pressure (e.g., <0.096 MPa) btsjournals.comgoogle.com | Facilitates water removal, shortens reaction time. iiis.org | |

| Time | 90 - 195 minutes iiis.orgbtsjournals.com | Ensures sufficient conversion to anhydrosorbitol. | |

| Esterification | Temperature | < 215°C google.com | Minimizes color formation in the final product. |

| Pressure | Atmospheric (under inert gas) iiis.org | Prevents oxidation and side reactions. | |

| Time | ~2.5 - 5 hours google.com | Achieves high conversion of fatty acid to ester. |

Biocatalytic Esterification Approaches

Enzymatic synthesis of sorbitan esters presents a green alternative to chemical methods. nih.gov This approach utilizes enzymes, typically lipases, as catalysts, which allows for reactions to be conducted under milder conditions and often with higher selectivity, reducing by-product formation. nih.govumich.edu

The success of biocatalytic esterification heavily relies on the choice of the enzyme and its formulation.

Enzyme Selection : Lipases are the most commonly used enzymes for the synthesis of sugar esters due to their ability to function in non-aqueous or low-water media. nih.govnih.gov Lipases from various microbial sources have been investigated, with lipase B from Candida antarctica (often immobilized and known as Novozym 435) being one of the most effective and widely used biocatalysts for this type of reaction. researchgate.netnih.gov Other lipases, such as those from Aspergillus terreus, have also shown high efficiency and regioselectivity in the synthesis of sorbitol esters. umich.edu The choice of enzyme can influence the reaction rate and the regioselectivity of the esterification, for example, targeting the primary hydroxyl groups of sorbitol. umich.edu

Immobilization Strategies : To enhance their stability, reusability, and performance in industrial processes, lipases are often immobilized on solid supports. nih.govmdpi.com Immobilization can improve the enzyme's activity and stability in organic solvents and at higher temperatures. mdpi.commdpi.com Common immobilization techniques include adsorption onto hydrophobic carriers or covalent binding to a solid matrix. nih.gov For example, Aspergillus terreus lipase immobilized on Accurel has been shown to be efficient in synthesizing sorbitol stearate and could be reused multiple times without a significant loss in activity. umich.edu Immobilization not only facilitates the separation of the biocatalyst from the reaction mixture but can also lead to hyperactivation of the enzyme. mdpi.com

| Enzyme Source | Common Name/Formulation | Key Characteristics for Esterification |

|---|---|---|

| Candida antarctica lipase B | Novozym 435 (Immobilized) | High activity and stability, widely used for various ester syntheses. researchgate.netnih.gov |

| Aspergillus terreus lipase | Immobilized on Accurel | High conversion rates (up to 96%), good reusability. umich.edu |

| Porcine Pancreas Lipase (PPL) | Free Enzyme | A less expensive alternative to immobilized enzymes. nih.gov |

| Rhizomucor miehei | Immobilized Lipase | Effective for producing phytosterol esters, indicating potential for similar reactions. mdpi.com |

Regioselective Synthesis and Isomer Control

Achieving regioselectivity in the synthesis of sorbitan esters is a significant challenge due to the multiple hydroxyl groups available for esterification on the sorbitan molecule. Traditional chemical synthesis, often conducted at high temperatures (200-250°C) with acid or base catalysts, typically results in a complex mixture of products. shreechem.in This mixture includes various isomers such as 1,4-sorbitan and 1,5-sorbitan, the doubly dehydrated by-product isosorbide, as well as mono-, di-, and tri-esters. farmaciajournal.comnih.gov

Enzymatic synthesis has emerged as a superior alternative for controlling regioselectivity. nih.gov Lipases, such as Novozym 435, exhibit high selectivity for specific hydroxyl groups, leading to a significantly higher proportion of the desired monoester. acs.org For instance, lipase-catalyzed esterification can yield a product containing approximately 80% monoester, compared to about 50% achieved through conventional chemical synthesis. acs.org This enzymatic approach operates under milder conditions, which not only enhances selectivity but also prevents the degradation of reactants and products. nih.gov The choice of enzyme and reaction conditions allows for targeted synthesis, providing a level of isomer control that is difficult to attain with chemical methods.

Reaction Medium Engineering (Organic Solvents, Aqueous Systems)

The reaction medium plays a pivotal role in the synthesis of sorbitan esters, influencing reaction rates, enzyme stability, and product distribution. Research has explored various media, from solvent-free systems to organic solvents and novel "green" solvent alternatives.

Solvent-free systems are often preferred for lipase-catalyzed reactions, as some enzymes exhibit their highest catalytic activity under these conditions. acs.org This approach is also economically and environmentally advantageous, eliminating the need for solvent purchase, recovery, and disposal.

However, the use of organic solvents can offer benefits such as improved solubility of reactants and easier removal of water, a by-product of esterification that can inhibit the reaction. Systems utilizing n-hexane, tert-butanol, or azeotropic mixtures of the two have been investigated. acs.orgjournal-of-agroalimentary.ro The choice of solvent can directly impact the ratio of monoester to diester in the final product. journal-of-agroalimentary.ro More recent research has focused on greener alternatives like ionic liquids (ILs) and deep eutectic solvents (DESs), which can enhance sugar solubility and improve enzymatic reactivity and regioselectivity compared to conventional organic solvents. nih.gov

The following table illustrates the effect of different reaction media on the conversion rate in the lipase-catalyzed synthesis of sorbitan oleate, demonstrating the significant impact of reaction medium engineering.

| Reaction Medium | Conversion (%) |

| Solvent-free | 85.2 |

| Water | 10.3 |

| n-hexane | 70.1 |

| n-hexane + tert-butanol (78:22, v/v) | 80.3 |

| N,N-dimethylformamide | 20.5 |

| Data derived from a study on lipase-catalyzed esterification of sorbitan with oleic acid. acs.org |

Batch and Continuous Flow Synthesis Research

Sorbitan ester synthesis has traditionally been performed in batch reactors, which offer flexibility for producing multiple products with the same equipment. google.com However, batch processes can suffer from limitations in heat and mass transfer, leading to batch-to-batch variability and challenges in process control. researchgate.net

Continuous flow synthesis presents a promising alternative, offering enhanced control over reaction parameters such as temperature, pressure, and residence time. researchgate.net For the synthesis of sorbitan esters, a continuous flow process could provide significant advantages. The efficient removal of water, critical for driving the esterification equilibrium towards the product, can be more effectively managed in a continuous system. Furthermore, superior temperature control can minimize the formation of undesirable, colored by-products that often occur at the high temperatures used in batch synthesis. google.comresearchgate.net While specific research on the continuous flow synthesis of Sorbitan, mono(12-hydroxyoctadecanoate) is not extensively documented, comparative studies on other esterification reactions show that continuous reactors like Plug-Flow Reactors (PFR) can achieve higher conversion at lower temperatures compared to Continuous Stirred Tank Reactors (CSTR) or batch systems. researchgate.net The adoption of continuous flow technology could lead to a more consistent product quality, higher productivity, and improved process safety. researchgate.net

Yield, Purity, and By-product Analysis in Synthesis

The yield of sorbitan esters is highly dependent on the synthetic route. A two-stage chemical process, involving the dehydration of sorbitol followed by esterification, can achieve high yields, with reports of 90% for the 1,4-sorbitan intermediate and 92% for the final sorbitan monostearate product. Enzymatic, solvent-free synthesis of sorbitan oleate has been shown to reach a maximum conversion of 95%. acs.org

Purity is typically not defined by a single percentage but by a set of physicochemical parameters. These specifications, such as acid value, saponification number, and hydroxyl value, ensure the product meets quality standards for its intended application. farmaciajournal.com

| Parameter | Typical Specification Range (Sorbitan Monostearate) |

| Acid Value | 5 - 11 |

| Saponification Value | 140 - 157 |

| Hydroxyl Value | 230 - 260 |

| Data derived from typical specifications for commercial sorbitan esters. nih.gov |

Formation and Characterization of Oligomeric Species

In the context of sorbitan ester synthesis, the term "oligomeric species" generally refers to undesirable polymeric by-products rather than well-defined oligomers of sorbitan. These species, sometimes referred to as "humins," are complex, colored materials that form at the elevated temperatures often used in chemical synthesis. nih.govacs.org

The formation of these polymeric substances is a result of degradation and side reactions of sorbitol and its anhydro derivatives. nih.gov High temperatures and strong acid catalysts can promote extensive dehydration and intermolecular reactions, leading to the formation of these high-molecular-weight impurities. These by-products are poorly characterized due to their complex and heterogeneous nature. Their presence is primarily detected through the dark coloration of the final product and can contribute to lower yields of the desired sorbitan ester. Controlling reaction temperature is a critical step in minimizing the formation of these oligomeric impurities.

Impurity Profiles and Their Academic Implications

The synthesis of sorbitan esters invariably produces a range of impurities that define the final product's composition. The complexity of this impurity profile has significant academic and industrial implications, as it directly influences the surfactant's performance.

The primary impurities arise from the two main reaction steps: sorbitol dehydration and esterification. Dehydration yields a mixture of sorbitan isomers (e.g., 1,4- and 1,5-anhydrosorbitol) and the di-anhydride, isosorbide. farmaciajournal.com The subsequent esterification step can result in unreacted sorbitan, residual free fatty acid, and a distribution of mono-, di-, and tri-esters.

| Common Impurities in Commercial Sorbitan Esters |

| Unreacted Sorbitol |

| Free 12-hydroxyoctadecanoic acid |

| Sorbitan Di- and Tri-esters |

| Isosorbide and its esters |

| Various Sorbitan isomers |

| Compiled from multiple sources describing the composition of commercial sorbitan esters. farmaciajournal.com |

The academic implication of this inherent heterogeneity is profound. The physicochemical properties of the surfactant, most notably its hydrophilic-lipophilic balance (HLB), are an average of all the components in the mixture. This makes it challenging to establish precise structure-function relationships, as the performance observed is that of a complex mixture rather than a single chemical entity. This compositional complexity underscores the importance of advanced analytical techniques like HPLC and Supercritical Fluid Chromatography (SFC) to characterize these products and understand how variations in the impurity profile affect emulsification efficiency and other functional properties.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of "Sorbitan, mono(12-hydroxyoctadecanoate)." It provides critical information regarding the connectivity of atoms, the stereochemistry of the sorbitan (B8754009) moiety, and the position of the ester linkage.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a preliminary assessment of the molecular structure. The ¹H NMR spectrum reveals signals corresponding to the protons in the fatty acid chain and the sorbitan ring. niph.go.jp The chemical shifts of protons adjacent to the ester group and the hydroxyl groups are particularly diagnostic. For instance, the protons on the carbon bearing the ester group are expected to be shifted downfield due to the deshielding effect of the carbonyl group.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the signals and determining the esterification position. COSY experiments establish proton-proton correlations, allowing for the tracing of the spin systems within the sorbitan ring and the fatty acid chain. HSQC correlates protons to their directly attached carbons, aiding in the assignment of the ¹³C spectrum. By analyzing the correlations from the sorbitan protons to the carbonyl carbon of the fatty acid, the exact location of the ester linkage can be confirmed. This is vital as the esterification can occur at different hydroxyl positions on the sorbitan ring, leading to various isomers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Sorbitan, mono(12-hydroxyoctadecanoate)

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Sorbitan Ring Protons | 3.5 - 5.0 | 60 - 85 |

| Fatty Acid Methylene Protons (-(CH₂)n-) | 1.2 - 1.6 | 22 - 35 |

| Methylene Protons α to C=O | 2.2 - 2.4 | 34 - 36 |

| Methine Proton at C-12 (CH-OH) | 3.5 - 3.7 | 70 - 75 |

| Ester Carbonyl Carbon (C=O) | - | 170 - 175 |

Note: These are predicted values and may vary based on the solvent and specific isomeric form.

Quantitative NMR (qNMR) is a valuable tool for determining the compositional purity of "Sorbitan, mono(12-hydroxyoctadecanoate)" and for quantifying the relative amounts of different isomers. By carefully selecting isolated signals in the ¹H NMR spectrum that are unique to each component or isomer and integrating their corresponding peak areas, the molar ratios can be calculated. For accurate quantification, an internal standard with a known concentration is typically added to the sample. This method allows for the determination of the degree of esterification and the distribution of isomers within a sample mixture.

Mass Spectrometry (MS) for Molecular Species Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of "Sorbitan, mono(12-hydroxyoctadecanoate)" and to identify different molecular species present in a sample.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of "Sorbitan, mono(12-hydroxyoctadecanoate)" and distinguishing it from other compounds with similar nominal masses. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural information. Key fragmentation pathways for esters include the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org For "Sorbitan, mono(12-hydroxyoctadecanoate)," characteristic fragments would correspond to the sorbitan moiety and the 12-hydroxyoctadecanoyl cation or related fragment ions. researchgate.netmassbank.eu

Table 2: Predicted HRMS Fragments for Sorbitan, mono(12-hydroxyoctadecanoate)

| Fragment | Predicted m/z | Description |

| [M+H]⁺ | 447.3316 | Protonated molecule |

| [M+Na]⁺ | 469.3135 | Sodiated adduct |

| [M-H₂O+H]⁺ | 429.3210 | Loss of water from the protonated molecule |

| [C₁₈H₃₅O₂]⁺ | 283.2637 | 12-hydroxyoctadecanoyl cation |

| [C₆H₁₁O₄]⁺ | 147.0657 | Fragment corresponding to the sorbitan moiety |

Note: m/z values are predicted for the most common isotopes and may be observed as various adducts.

MALDI-TOF is particularly well-suited for the analysis of non-ionic surfactants like "Sorbitan, mono(12-hydroxyoctadecanoate)" as it can handle complex mixtures and provide information on molecular weight distributions. koreascience.kr This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the parent molecule. shimadzu.com MALDI-TOF can be used to identify the presence of mono-, di-, and tri-esters, as well as unreacted sorbitan and fatty acids in a sample mixture. The resulting spectrum displays a series of peaks corresponding to the different oligomeric species, often as sodium or potassium adducts. nih.govjeol.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in "Sorbitan, mono(12-hydroxyoctadecanoate)."

The FTIR spectrum of an ester is typically characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, usually appearing in the region of 1735-1750 cm⁻¹. spectroscopyonline.com Another key feature is the C-O stretching vibration, which gives rise to two bands, one for the C-O bond between the carbonyl carbon and the oxygen, and another for the O-C bond of the alcohol moiety. researchgate.netresearchgate.net The broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) groups present on both the sorbitan ring and the fatty acid chain.

Raman spectroscopy is also effective for analyzing the key functional groups. The C=O stretching vibration is also observed in the Raman spectrum, although it is generally a weaker band compared to the IR absorption. massbank.eu Raman spectroscopy is particularly useful for analyzing the hydrocarbon chain of the fatty acid, with characteristic bands for C-H stretching and bending modes. nih.govsciencepublishinggroup.com

Table 3: Key Infrared and Raman Bands for Sorbitan, mono(12-hydroxyoctadecanoate)

| Functional Group | Infrared (IR) Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibration Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | 3200-3600 (broad) | Stretching |

| C-H (alkane) | 2850-2960 | 2850-2960 | Stretching |

| C=O (ester) | 1735-1750 (strong) | 1735-1750 | Stretching |

| C-O (ester) | 1000-1300 | 1000-1300 | Stretching |

| C-C | Not prominent | 1060-1140 | Stretching |

Dynamic Light Scattering (DLS) for Aggregate Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and aggregates in a liquid suspension. mdpi.comnih.gov For an amphiphilic molecule like Sorbitan, mono(12-hydroxyoctadecanoate), DLS is essential for characterizing the size and size distribution of micelles or other self-assembled structures it may form in a solution. researchgate.net

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. mdpi.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. solids-solutions.com The DLS software analyzes these fluctuations to calculate the particle's diffusion coefficient, and from that, the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI) are determined. researchgate.net The PDI is a measure of the broadness of the size distribution, with values below 0.1 indicating a highly monodisperse (uniform) sample. researchgate.net

DLS is highly sensitive to the presence of larger aggregates, making it an excellent tool for assessing the stability of a formulation and detecting the onset of aggregation. researchgate.netnih.govnih.gov

Interactive Data Table: Key Parameters Obtained from DLS Analysis

This table describes the primary outputs from a DLS experiment used to characterize aggregates of Sorbitan, mono(12-hydroxyoctadecanoate).

| Parameter | Description | Significance |

| Z-average (d.nm) | The intensity-weighted mean hydrodynamic diameter of the particle population. | Provides a primary indication of the average size of the aggregates or micelles in the solution. researchgate.net |

| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. | Indicates the uniformity of the particle population. A low PDI suggests a narrow size distribution. researchgate.net |

| Size Distribution by Intensity | A plot showing the relative intensity of light scattered by particles of different sizes. | Reveals the presence of multiple particle populations (e.g., monomers, micelles, larger aggregates) within the sample. researchgate.net |

Interfacial Science and Emulsion Systems

Fundamental Principles of Emulsification and Surface Activity

Emulsification is the process of dispersing one immiscible liquid into another, such as oil in water, to form an emulsion. This process requires energy to create new interfacial area and the presence of an emulsifying agent to stabilize the resulting droplets against coalescence. mpg.de Non-ionic surfactants like sorbitan (B8754009) esters are particularly effective emulsifiers. shreechem.in They possess an amphiphilic structure, meaning they have both a water-loving (hydrophilic) and an oil-loving (lipophilic) part. shreechem.inuomustansiriyah.edu.iq

Sorbitan, mono(12-hydroxyoctadecanoate) is formed from the esterification of sorbitan (a dehydrated form of sorbitol) with 12-hydroxystearic acid. nih.gov The sorbitan ring with its free hydroxyl groups constitutes the hydrophilic head, while the long C18 fatty acid chain serves as the lipophilic tail. shreechem.in When introduced into an oil-water system, these molecules spontaneously migrate to the interface. They orient themselves with the hydrophilic head in the aqueous phase and the lipophilic tail in the oil phase. uomustansiriyah.edu.iq This arrangement lowers the interfacial tension between the two liquids, reducing the energy required to form an emulsion and creating a protective barrier around the dispersed droplets to prevent them from merging. mpg.deacs.org The presence of an additional hydroxyl group on the fatty acid chain of Sorbitan, mono(12-hydroxyoctadecanoate) is expected to enhance its hydrophilic character compared to its non-hydroxylated counterpart, sorbitan stearate. solubilityofthings.com

Adsorption Behavior at Liquid-Liquid Interfaces

The efficacy of a surfactant is largely determined by its adsorption characteristics at the interface between two immiscible liquids.

Interfacial Tension Reduction Mechanisms

Protein Adsorption Modulation

In many systems, particularly in food and pharmaceutical emulsions, proteins and surfactants compete for space at the interface. Surfactants can displace proteins from the interface, a phenomenon that can significantly alter emulsion stability. researchgate.netacs.org The mechanism of displacement often involves the surfactant penetrating the protein film, leading to the formation of surfactant-rich domains. researchgate.net As the surfactant concentration increases, these domains expand, compressing and eventually displacing the protein network. acs.org

Non-ionic surfactants like sorbitan esters are known to displace proteins from interfaces. acs.org The specific interactions and the surface pressure at which displacement occurs depend on the type of protein and surfactant. researchgate.net It is expected that Sorbitan, mono(12-hydroxyoctadecanoate) would also exhibit this competitive adsorption behavior. The gradual replacement of proteins by the surfactant at the interface can lead to changes in the viscoelasticity of the interfacial film, which in turn affects emulsion stability. mdpi.com In some cases, the formation of protein-surfactant complexes can occur, which may be more soluble and diffuse away from the interface. acs.org

Emulsion Stability Mechanisms and Factors

The long-term stability of an emulsion is determined by its ability to resist changes such as creaming, flocculation, and coalescence. The properties of the interfacial film created by the emulsifier are paramount in ensuring this stability.

Water-in-Oil (W/O) and Oil-in-Water (O/W) Emulsion Systems

The type of emulsion formed (W/O or O/W) is largely dictated by the nature of the emulsifier. uomustansiriyah.edu.iq According to Bancroft's rule, the phase in which the emulsifier is more soluble will tend to be the continuous phase. mpg.de Emulsifiers that are more soluble in oil (lipophilic) tend to form W/O emulsions, where water droplets are dispersed in oil. Conversely, emulsifiers that are more soluble in water (hydrophilic) favor the formation of O/W emulsions, with oil droplets dispersed in water. aocs.org

Sorbitan esters are a versatile class of surfactants that can be used to stabilize both W/O and O/W emulsions, often in combination with other emulsifiers to achieve the desired properties. uomustansiriyah.edu.iqnih.gov Those with lower hydrophilic-lipophilic balance (HLB) values are more lipophilic and are effective for W/O emulsions, while higher HLB sorbitan esters can be used in O/W systems. researchgate.netresearchgate.net

Role of Hydrophilic-Lipophilic Balance (HLB) in Emulsion Formulation

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a non-ionic surfactant. uomustansiriyah.edu.iqalfa-chemistry.com The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic character and higher values indicate a more hydrophilic character. alfa-chemistry.com For the formation of a stable W/O emulsion, surfactants with an HLB value in the range of 3-6 are generally preferred. For O/W emulsions, surfactants with an HLB of 8-18 are typically more effective. uomustansiriyah.edu.iq

While the specific HLB value for Sorbitan, mono(12-hydroxyoctadecanoate) is not documented in the reviewed literature, it can be estimated based on its structure. The presence of the additional hydroxyl group on the fatty acid chain would likely increase its hydrophilicity, resulting in a higher HLB value compared to Sorbitan monostearate (HLB 4.7). researchgate.nettripod.com The HLB system is a valuable tool for formulators, as it allows for the selection of a single emulsifier or a blend of emulsifiers to match the "required HLB" of the oil phase to be emulsified, thereby optimizing emulsion stability. uomustansiriyah.edu.iqnih.gov

Table 1: HLB Values of Common Sorbitan Esters This table provides context for the expected HLB range of sorbitan esters. The value for Sorbitan, mono(12-hydroxyoctadecanoate) is not available and would need to be experimentally determined.

| Emulsifier | Fatty Acid Chain | HLB Value |

| Sorbitan Trioleate | Trioleate | 1.8 |

| Sorbitan Tristearate | Tristearate | 2.1 |

| Sorbitan Monooleate | Monooleate | 4.3 |

| Sorbitan Monostearate | Monostearate | 4.7 |

| Sorbitan Monopalmitate | Monopalmitate | 6.7 |

| Sorbitan Monolaurate | Monolaurate | 8.6 |

| Source: tripod.commagis-pharma.be |

Phase Inversion Temperature (PIT) Studies

The Phase Inversion Temperature (PIT) is a critical parameter for non-ionic surfactants, marking the temperature at which an emulsion inverts from oil-in-water (O/W) to water-in-oil (W/O), or vice versa. aidic.itgreengredients.it This transition occurs because the affinity of the non-ionic surfactant for water decreases as temperature increases. greengredients.it At the PIT, the hydrophilic and lipophilic properties of the surfactant are balanced. greengredients.itresearchgate.net

Oleogelation and Structured Oil Systems

Oleogelation is a process where liquid edible oils are structured into solid-like materials using gelators, offering alternatives to saturated and trans fats. mdpi.com Sorbitan, mono(12-hydroxyoctadecanoate), and more broadly sorbitan monostearate, are effective organogelators.

Mechanism of Oleogel Formation and Network Structure

The formation of an oleogel with sorbitan monostearate (SMS) is achieved through a heat-cool method. mdpi.com The process begins by dissolving the gelator in vegetable oil at a temperature above its melting point (e.g., 60-70°C) to create a clear, homogeneous solution. nih.gov Upon cooling, the gelator's solubility decreases, causing its molecules to precipitate and self-assemble into a three-dimensional crystalline network. nih.govresearchgate.net This network physically entraps the liquid oil, resulting in the formation of a semi-solid, opaque oleogel. mdpi.comnih.gov

Microscopic analysis reveals that this network is composed of fine, needle-like or platelet-like crystals. nih.govresearchgate.net The density and morphology of this crystal network are crucial for the oleogel's properties and depend on factors like the cooling rate. Faster cooling rates tend to produce smaller, more numerous crystals, leading to a more compact and dense network structure. nih.govresearchgate.net The critical gelator concentration required to form a stable gel in vegetable oils like sesame or olive oil can be relatively high, often reported to be between 15% and 20% w/w. nih.gov

Interactions with Gelators and Co-emulsifiers

Sorbitan monostearate can interact with other structuring agents, or co-emulsifiers, to modify the properties of oleogels. A notable example is its interaction with sunflower wax (SW) and stearyl alcohol (SA). mdpi.comresearchgate.net When used in a sunflower wax-based oleogel, small amounts of sorbitan monostearate and stearyl alcohol were found to undergo co-crystallization with the wax molecules. mdpi.comresearchgate.net

Rheological Characterization of Oleogels

The rheological properties of oleogels structured with sorbitan monostearate (SMS) confirm their solid-like behavior. This is typically characterized using small-amplitude oscillatory shear (SAOS) measurements, which determine the storage modulus (G') and the loss modulus (G'').

In these oleogels, the storage modulus (G') is consistently higher than the loss modulus (G'') across a wide range of frequencies, which is characteristic of a structured, gel-like material. nih.govresearchgate.net The magnitude of these moduli is influenced by several factors:

Gelator Concentration: Increasing the concentration of SMS leads to a stronger gel network, resulting in higher values for both G' and G''. researchgate.net

Oil Type: The viscosity of the vegetable oil used affects the gel strength. Oleogels prepared with low-viscosity oils, such as rapeseed and soybean oil, exhibit significantly higher viscoelastic function values compared to those made with high-viscosity oils like castor oil. researchgate.net

Cooling Rate: The rate of cooling during gel formation has a significant impact. For SMS-based oleogels, faster cooling rates can lead to a more compact network of smaller crystals, which affects the final rheological properties. nih.govresearchgate.net

Studies have shown that SMS-based oleogels are generally less rigid than those formed with glyceryl monostearate (GMS) but still exhibit robust, thermo-reversible, and thixotropic behavior. nih.govresearchgate.net

Table 1: Rheological Properties of Sorbitan Monostearate (SMS) Oleogels This table presents representative data on how the storage modulus (G') and loss modulus (G'') of oleogels are influenced by the concentration of SMS and the type of vegetable oil used, as measured at 25°C. Data is derived from published rheological studies.

| Oil Type | SMS Concentration (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |

|---|---|---|---|---|

| Castor Oil | 10 | ~1,000 - 10,000 | ~100 - 1,000 | researchgate.net |

| Castor Oil | 15 | ~10,000 - 50,000 | ~1,000 - 5,000 | researchgate.net |

| Chia Seed Oil | 10 | >10,000 | >1,000 | nih.gov |

Foam Stability and Oleofoam Fabrication

Recently, sorbitan esters have been used to fabricate highly stable, non-aqueous foams known as oleofoams. nih.govnih.gov While the creation of stable oleofoams has traditionally been challenging, a novel protocol utilizing sorbitan monostearate has proven effective. nih.govworktribe.com

The process involves aerating or whipping the mixture of oil and surfactant at a high temperature (e.g., 80°C), where the components form a single-phase molecular solution. nih.gov This allows for the incorporation of a high volume of air, with overrun values reaching up to 280%. nih.govnih.gov While the foam is unstable at this high temperature, it is subsequently subjected to rapid cooling and storage at low temperatures. nih.gov This cooling step induces the in-situ crystallization of the sorbitan monostearate, which is crucial for long-term stability. The resulting foams, containing crystal-encased air bubbles, are exceptionally stable against drainage, coarsening, and coalescence for several months. nih.govnih.gov

Aeration Dynamics and Air-Oil Interfacial Stabilization

The stability of these oleofoams is attributed to a unique stabilization mechanism that combines interfacial and bulk effects. The aeration at high temperatures in a one-phase system allows for efficient bubble formation. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| Sorbitan, mono(12-hydroxyoctadecanoate) | - |

| Sorbitan Monostearate | SMS, Span 60 |

| Sorbitan Monooleate | Span 80 |

| Glyceryl Monostearate | GMS |

| Stearyl Alcohol | SA |

| Sunflower Wax | SW |

| Castor Oil | - |

| Rapeseed Oil | - |

| Soybean Oil | - |

| Chia Seed Oil | ChSO |

| Cocoa Butter | - |

| Olive Oil | - |

Hydrogen Bonding in Foam Stabilization

The stability of foams, which are dispersions of a gas in a liquid, is critically dependent on the properties of the surfactant-laden interface between the two phases. For surfactants such as Sorbitan, mono(12-hydroxyoctadecanoate), the capacity for hydrogen bonding is a pivotal factor in the formation and longevity of these foams. This is due to the presence of multiple hydroxyl (-OH) groups in the sorbitan headgroup and an additional hydroxyl group on the 12-hydroxyoctadecanoate (B1258542) tail. These functional groups act as both hydrogen bond donors and acceptors, enabling the formation of an extensive and robust hydrogen-bonding network at the gas-liquid interface.

General research on surfactant systems has demonstrated a clear correlation between the ability of surfactant head groups to form intermolecular hydrogen bonds and the resulting foam stability. nih.gov Foams are generally more stable when the surfactant molecules can engage in hydrogen bonding with each other at the interface. nih.gov This interaction enhances the mechanical strength and elasticity of the foam lamellae (the thin liquid films separating the gas bubbles), making them more resistant to drainage and rupture. Surfactants with head groups such as sugar units, which are structurally related to the sorbitan head of Sorbitan, mono(12-hydroxyoctadecanoate), are known to generate stable foams precisely because of their hydrogen bonding capabilities. nih.gov

The formation of hydrogen bonds between adjacent surfactant molecules at the interface introduces a short-range attractive force. nih.gov This force restricts the mobility of the surfactant molecules, leading to a more ordered and condensed packing at the interface. nih.gov A more tightly packed surfactant layer provides a more elastic film, which can effectively counteract mechanical shocks and stresses that would otherwise lead to foam collapse. nih.gov

The hydroxyl group on the fatty acid tail of Sorbitan, mono(12-hydroxyoctadecanoate) also plays a significant role. Studies on other hydroxylated fatty acids have shown that this feature can have a pronounced effect on foam properties. While in some molecular arrangements, a hydroxyl group on the acyl chain can hinder the close packing of surfactant molecules and potentially decrease foam stability, in the context of the sorbitan ester structure, it provides an additional site for intermolecular hydrogen bonding. This can contribute to a more intricate and stronger interfacial network.

The influence of hydrogen bonding on foam stability can be illustrated by comparing surfactants with and without hydrogen bonding capabilities.

| Surfactant Type | Hydrogen Bonding Capability | General Foam Stability |

| Surfactants with sugar units (e.g., Sorbitan esters) | High (multiple -OH groups) | High |

| Surfactants with oligo(ethylene oxide) head groups | Low | Low |

| Surfactants with quaternary ammonium (B1175870) head groups | None | Low |

| Surfactants with sulfate (B86663) head groups | Low | Low |

This table illustrates the general trend of foam stability based on the hydrogen bonding potential of the surfactant head group.

In the specific case of oleofoams (foams where the continuous phase is oil), the importance of hydrogen bonding has also been highlighted. Research on sorbitan monostearate (Span 60) in vegetable oil has shown that hydrogen bonds form between the hydroxyl groups of the surfactant and the carbonyl groups of the triglyceride molecules in the oil. acs.orgnih.govnih.gov This interaction facilitates the adsorption of the surfactant at the air-oil interface, leading to the formation of stable foams. acs.orgnih.govnih.gov While this is in a non-aqueous system, it underscores the fundamental capacity of the sorbitan ester to utilize its hydroxyl groups to form stabilizing interfacial networks.

The following table summarizes the key molecular interactions contributing to foam stability for hydroxyl-containing surfactants.

| Interaction Type | Contributing Molecular Groups | Effect on Foam Lamellae |

| Intermolecular Hydrogen Bonding (Surfactant-Surfactant) | Sorbitan head groups, Hydroxyl groups on fatty acid tails | Increases elasticity and rigidity; restricts molecular mobility |

| Hydrogen Bonding (Surfactant-Continuous Phase) | Surfactant hydroxyl groups and water/oil molecules | Enhances surfactant adsorption at the interface |

| Van der Waals Forces | Hydrophobic tails | Contributes to close packing of surfactant molecules |

This table outlines the primary molecular forces and their impact on the properties of the foam film.

Molecular Interactions and Crystallization Phenomena

Molecular Self-Assembly and Aggregation Behavior

The self-assembly of Sorbitan (B8754009), mono(12-hydroxyoctadecanoate) is largely governed by the 12-hydroxyoctadecanoate (B1258542) portion of the molecule. This fatty acid derivative is known for its capacity to form extensive, self-assembled fibrillar networks (SAFiNs). The primary driving force behind this phenomenon is the hydrogen bonding capabilities of the hydroxyl group on the 12th carbon of the fatty acid chain. chemicalbook.com This allows for the longitudinal growth of fibers as molecules stack together. chemicalbook.com The chirality of the 12-hydroxystearic acid (12-HSA) component can also introduce chirality into the resulting supramolecular assemblies. chemicalbook.comirosurfactant.com

Crystallization Kinetics and Thermodynamics

The presence of Sorbitan, mono(12-hydroxyoctadecanoate) can significantly influence the crystallization kinetics and thermodynamics of various systems, particularly those involving fats and waxes. This is a well-documented characteristic of sorbitan esters in general. chemicalbook.comsigmaaldrich.com

Sorbitan esters are known to act as crystal habit modifiers in triglyceride systems. nih.gov They can interfere with the crystallization process, leading to changes in the shape and size of the resulting fat crystals. nih.gov For instance, the addition of sorbitan monostearate to tristearin (B179404) can help preserve the less thermodynamically stable α-polymorph by being incorporated into the crystal structure during crystallization. nih.gov The effectiveness of a sorbitan ester as a polymorphic modifier is dependent on the bulkiness of its hydrophilic group and the length of its hydrophobic chains. nih.gov

In studies with cocoa butter, solid-state sorbitan esters like sorbitan monostearate have been observed to accelerate the initial stages of crystallization while suppressing later growth. chemicalbook.com This is attributed to the surfactant molecules associating with the high-melting fraction of the triglycerides. chemicalbook.com However, these sorbitan esters generally have little effect on the polymorphism of the cocoa butter itself. chemicalbook.com The table below summarizes the observed effects of related sorbitan esters on the crystallization of triglycerides.

| Emulsifier | Concentration (% w/w) | System | Effect on Crystallization | Reference |

| Sorbitan Monostearate (SMS) | 0.5 - 1.5 | Cocoa Butter | Increased onset of crystallization temperature, modified isothermal crystallization behavior. | google.com |

| Sorbitan Monooleate (SMO) | 0.5 - 1.5 | Cocoa Butter | Less pronounced effect on crystallization compared to SMS. | google.com |

| Sorbitan Monostearate (SP) | 0.05 | Sunflower-Wax-Based Oleogel | Enhanced crystal growth, increased density and size of wax crystals, lower crystallization rate. | sigmaaldrich.comsigmaaldrich.com |

Crystal Morphology and Microstructure Characterization

The addition of Sorbitan, mono(12-hydroxyoctadecanoate) and related compounds can lead to significant changes in the crystal morphology and microstructure of the systems in which they are present. In oleogels formulated with sunflower wax, the addition of sorbitan monostearate resulted in the formation of a dense network of fiber or needle-like wax crystals. sigmaaldrich.comsigmaaldrich.com These formulations displayed irregular-shaped wax crystals on their surface. sigmaaldrich.comsigmaaldrich.com

The ability of the 12-hydroxyoctadecanoate tail to form self-assembled fibrillar networks is a key determinant of the resulting microstructure. chemicalbook.com In mineral oil, 12-HSA forms high-aspect-ratio fibers where the molecules are organized as head-to-head dimers, with the 12-hydroxyl groups forming a hydrogen-bonding network along the fiber's transverse axis. irosurfactant.com The sorbitan headgroup of Sorbitan, mono(12-hydroxyoctadecanoate) would likely influence the packing within these fibers and the interactions between them, potentially leading to different network structures compared to 12-HSA alone.

Thermotropic Behavior and Phase Transitions

For related sorbitan esters, such as sorbitan monostearate (Span 60), DSC studies on oleogels have shown that its incorporation can affect the thermal properties, leading to better gel recurrence of high melting enthalpy. sigmaaldrich.com In studies on cocoa butter, the addition of sorbitan monostearate led to a notable increase in the onset temperature of crystallization. google.com For example, at a concentration of 1.5% w/w, the onset temperature increased from 19.3 °C to 23.8 °C. google.com

Biochemical and Environmental Research Aspects

Enzymatic Hydrolysis and Biodegradation Pathways

Sorbitan (B8754009) esters are generally recognized for their susceptibility to enzymatic hydrolysis, which is the initial and rate-limiting step in their biodegradation. This process involves the cleavage of the ester bond, releasing the sorbitan and fatty acid moieties, which are then available for further microbial degradation.

Microbial Degradation Studies

The biodegradation of sorbitan esters proceeds through the action of esterases, enzymes that are widespread in various microorganisms. epa.gov Once the ester linkage is broken, the liberated 12-hydroxyoctadecanoic acid and sorbitan are expected to be mineralized by a diverse range of soil and aquatic microorganisms. Studies on related compounds such as sorbitan monolaurate and sorbitan monooleate have demonstrated moderate biodegradation, with rates of 60-83% in 28-day studies. specialchem.com

The biodegradation of the fatty acid component, 12-hydroxyoctadecanoic acid, is an important factor. This hydroxylated fatty acid is known to be biodegradable. epa.gov For example, glyceryl tris-12-hydroxystearate, a related compound, undergoes ready biodegradation. santos.com The presence of the hydroxyl group may influence the rate and pathway of degradation compared to its non-hydroxylated counterpart, stearic acid.

The following table summarizes the biodegradation data for some representative sorbitan esters, which can be used to infer the potential biodegradability of Sorbitan, mono(12-hydroxyoctadecanoate).

| Compound | Test | Duration | Biodegradation | Reference |

| Sorbitan monolaurate | OECD 301C | 28 days | 60-83% | specialchem.com |

| Sorbitan monooleate | OECD 301C | 28 days | 62% | girnarindustries.com |

| Sorbitan monostearate | OECD 301C | 28 days | 88% | girnarindustries.com |

| Sorbitan, fatty acid C6-C10 tetraester | - | 28 days | - | specialchem.com |

Influence of Molecular Structure on Biodegradability

The molecular structure of sorbitan esters plays a significant role in their biodegradability. Key structural features that influence this process include the nature of the fatty acid chain and the degree of esterification.

The fatty acid component is a primary determinant of the biodegradation rate. Generally, fatty acids are readily biodegradable. The presence of a hydroxyl group on the fatty acid chain, as in 12-hydroxyoctadecanoic acid, can affect its physical properties and potentially its susceptibility to enzymatic attack. While specific studies on the effect of the 12-hydroxy group on the biodegradation of sorbitan esters are lacking, research on other hydroxylated fatty acids like ricinoleic acid indicates they are biodegradable. nih.gov

The length and saturation of the fatty acid chain also impact biodegradability. While no direct comparative studies on a homologous series of sorbitan esters were found, it is generally understood that for many surfactants, increasing the alkyl chain length can sometimes lead to a decrease in the rate of biodegradation, although this is not a universal rule.

The sorbitan headgroup itself is a polyhydric alcohol and is expected to be readily biodegradable once cleaved from the fatty acid. The degree of esterification can also be a factor; monoesters are generally more water-soluble and potentially more accessible to microbial enzymes than di- or triesters.

Interactions with Biological Interfaces (Excluding Clinical Efficacy)

As surface-active agents, sorbitan esters are designed to interact with interfaces. Their interactions with biological interfaces, such as the skin's stratum corneum, are of particular interest, excluding any assessment of clinical effectiveness.

Lipid Profile Analysis in Biological Systems

The interaction of sorbitan esters with the lipid components of the stratum corneum can be analyzed to understand their mechanistic effects. The lipid organization within the SC is critical for its barrier properties. Techniques such as confocal Raman spectroscopy can be used to assess changes in the lipid profile and conformation.

Research on the effect of sorbitan esters on the ceramide profile of porcine skin has been conducted. Ceramides are a major class of lipids in the stratum corneum, and their composition and organization are vital for a healthy skin barrier. While detailed lipid profile analysis specific to Sorbitan, mono(12-hydroxyoctadecanoate) is not available, studies on other sorbitan esters provide valuable insights.

Environmental Fate and Distribution

The environmental fate of a chemical is determined by its physical and chemical properties, as well as its susceptibility to various degradation processes. For Sorbitan, mono(12-hydroxyoctadecanoate), its distribution in the environment will be governed by its water solubility, sorption characteristics, and biodegradability.

Sorbitan esters, in general, have low water solubility and are expected to have a high affinity for organic matter in soil and sediment. nih.govepa.gov This sorption behavior reduces their mobility in the environment, limiting their potential to leach into groundwater. The estimated soil adsorption coefficient (Koc) for a related compound, sorbitan monooleate, is high, suggesting it will be largely immobile in soil. nih.gov

Once in the soil or aquatic environments, the primary fate process for sorbitan esters is biodegradation. As discussed in section 6.1, these compounds are expected to be readily biodegradable. The initial step of enzymatic hydrolysis breaks the molecule into sorbitan and 12-hydroxyoctadecanoic acid, both of which are expected to be further mineralized by microorganisms. nih.govepa.gov

The following table provides estimated environmental fate parameters for a structurally similar compound, sorbitan monooleate, which can serve as a proxy for Sorbitan, mono(12-hydroxyoctadecanoate).

| Parameter | Value | Unit | Reference |

| Soil Adsorption Coefficient (Koc) | 1.41e+4 | L/kg | nih.gov |

| Biodegradation Half-Life | 4.47 | days | nih.gov |

| Bioconcentration Factor (BCF) | 76.8 | L/kg | nih.gov |

Abiotic Degradation (Hydrolysis, Photolysis)

Abiotic degradation processes, including hydrolysis and photolysis, are important pathways for the breakdown of chemical substances in the environment.

Photolysis: Direct photolysis involves the degradation of a chemical by the absorption of light. A substance's potential for photolysis depends on whether it absorbs light in the environmentally relevant UV spectrum (wavelengths greater than 290 nm). There is currently a lack of specific experimental studies on the photolysis of Sorbitan, mono(12-hydroxyoctadecanoate) to determine its quantum yield and environmental half-life from this degradation pathway.

Adsorption and Partitioning in Environmental Compartments

The partitioning of a chemical in the environment, particularly its tendency to adsorb to soil and sediment, is a critical factor in its environmental distribution and bioavailability. This behavior is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

While experimental data on the Koc of Sorbitan, mono(12-hydroxyoctadecanoate) is not available, estimations can be made based on its octanol-water partition coefficient (Log Kow). The predicted octanol-water partition coefficient (XlogP) for Sorbitan, mono(12-hydroxyoctadecanoate) is 4.5, suggesting a tendency to partition into organic phases. For a related isomer, Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))-, the predicted XlogP is 3.9. nih.gov

Generally, non-ionic surfactants like sorbitan esters are expected to adsorb to soil and sediment. santos.com The surface-active properties of these molecules can lead to accumulation at interfaces between different environmental media, such as soil-water and sediment-water interfaces. itrcweb.org This adsorption can reduce their mobility in the environment.

Table 1: Predicted Partitioning Properties for Sorbitan, mono(12-hydroxyoctadecanoate) and a Related Isomer

| Compound Name | CAS Number | Predicted Octanol-Water Partition Coefficient (XlogP) | Data Source |

| Sorbitan, mono(12-hydroxyoctadecanoate) | 93963-94-1 | 4.5 | PubChemLite uni.lu |

| Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- | 71872-98-5 | 3.9 | PubChem nih.gov |

Bioaccumulation Potential Studies

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from all environmental sources, leading to a concentration in the organism that is higher than in the surrounding environment. The bioconcentration factor (BCF) is a key metric for assessing this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.

There are no specific experimental bioaccumulation studies or determined BCF values for Sorbitan, mono(12-hydroxyoctadecanoate) found in the reviewed scientific literature. However, for other sorbitan esters, the potential for bioaccumulation is generally considered to be low. santos.com For instance, estimated BCF values for the main components of Sorbitan, monododecanoate, poly(oxy-1,2-diethandiyl) ranged from 1.2 to 7.1 when considering biotransformation. santos.com

The relatively high Log Kow of Sorbitan, mono(12-hydroxyoctadecanoate) might suggest some potential for bioaccumulation. However, factors such as the molecule's size and its susceptibility to metabolism within organisms can significantly reduce the actual bioaccumulation. It is anticipated that the ester linkage in Sorbitan, mono(12-hydroxyoctadecanoate) would be subject to enzymatic hydrolysis (biotransformation) in organisms, which would facilitate its excretion and limit its persistence in tissues.

Advanced Applications and Functional Material Development

Advanced Lubricating Materials

Sorbitan (B8754009) esters, in general, are recognized for their utility as lubricant additives and in the formulation of lubricating greases. shreechem.inmatangiindustries.com They are valued for their ability to modify rheology, enhance lubricity, and offer biodegradable alternatives to conventional mineral oil-based lubricants. matangiindustries.com The presence of a hydroxyl group on the fatty acid chain of Sorbitan, mono(12-hydroxyoctadecanoate) is anticipated to impart unique properties beneficial for lubrication.

Rheological Properties for Tribological Applications

The rheological characteristics of a lubricant are critical for its performance under various conditions of shear, temperature, and pressure. For sorbitan esters, these properties are influenced by the nature of the fatty acid. For instance, studies on sorbitan monostearate (SMS) have demonstrated its effectiveness as an organogelator in vegetable oils, creating structured systems with potential as lubricating greases. researchgate.net The formation of a gel network by these molecules helps to immobilize the oil phase, providing mechanical stability. researchgate.net

The introduction of a hydroxyl group on the alkyl chain, as in Sorbitan, mono(12-hydroxyoctadecanoate), is expected to enhance intermolecular hydrogen bonding. This could lead to the formation of more robust gel networks at lower concentrations compared to their non-hydroxylated counterparts. This increased structuring would likely result in a higher storage modulus (G'), indicating greater elasticity, and a higher viscosity, which are crucial for maintaining a lubricating film in tribological contacts. The hydroxyl group can also contribute to improved adhesion to metal surfaces, a desirable trait for lubricants. csic.es

| Yield Stress | The minimum stress required to initiate flow. | Present in well-structured gels, indicating solid-like behavior at rest. |

This data is illustrative and based on studies of Sorbitan Monostearate. Specific values for Sorbitan, mono(12-hydroxyoctadecanoate) may vary.

Biodegradable Alternatives

There is a significant industrial drive to replace mineral oil-based lubricants with environmentally benign alternatives. matangiindustries.com Vegetable oils are a primary candidate for bio-based lubricants due to their inherent biodegradability, low toxicity, and good lubricity. csic.es However, their use is often limited by poor thermo-oxidative stability and low viscosity. csic.es

Sorbitan esters, derived from natural and renewable resources like sorbitol and fatty acids, are themselves biodegradable. nih.gov When used as gelling agents for vegetable oils, they create biodegradable lubricating greases. researchgate.net Sorbitan, mono(12-hydroxyoctadecanoate), being derived from 12-hydroxystearic acid (often sourced from castor oil), fits well within this paradigm of green chemistry. The ester bond in the molecule is susceptible to hydrolysis, and the resulting sorbitan and fatty acid are readily metabolized by microorganisms. nih.gov

The development of lubricants based on Sorbitan, mono(12-hydroxyoctadecanoate) would contribute to the formulation of products with a reduced environmental footprint, a critical consideration for applications where lubricant loss to the environment is likely.

Targeted Delivery Systems and Nanocompartments (Excluding Drug Dosage)

Non-ionic surfactants are widely used in the formation of vesicles, which are microscopic, enclosed sacs capable of encapsulating various substances. These structures are of interest for the controlled release of active ingredients in various industrial and consumer products, beyond pharmaceutical applications.

Vesicle Formation and Stability

While there is a lack of specific research on vesicle formation using Sorbitan, mono(12-hydroxyoctadecanoate), the general principles of non-ionic surfactant self-assembly can be applied. Sorbitan esters, in aqueous environments, can form vesicular structures known as niosomes. The stability of these vesicles is influenced by the chemical structure of the surfactant, including the length and saturation of the fatty acid chain, and the nature of the headgroup.

The presence of the hydroxyl group in the C12 position of the fatty acid chain of Sorbitan, mono(12-hydroxyoctadecanoate) could influence vesicle formation and stability in several ways. It may increase the hydrophilicity of the lipophilic tail, potentially altering the hydrophilic-lipophilic balance (HLB) of the molecule. This, in turn, would affect the packing of the surfactant molecules in the bilayer membrane of the vesicle. The hydroxyl groups could also participate in hydrogen bonding interactions between adjacent surfactant molecules within the bilayer, potentially leading to a more rigid and stable vesicle membrane.

Encapsulation Mechanisms

The encapsulation of active agents within vesicles formed from Sorbitan, mono(12-hydroxyoctadecanoate) would follow the general mechanisms observed for other non-ionic surfactant vesicles. Hydrophilic molecules can be entrapped in the aqueous core of the vesicle, while lipophilic substances can be partitioned within the bilayer membrane.

The efficiency of encapsulation is dependent on various factors, including the physicochemical properties of the encapsulated agent, the composition of the vesicle membrane, and the method of preparation. The hydroxyl group in the fatty acid tail of Sorbitan, mono(12-hydroxyoctadecanoate) might offer an additional site for hydrogen bonding with certain encapsulated molecules, potentially enhancing encapsulation efficiency for specific compounds. However, without experimental data, this remains a theoretical advantage. The encapsulation of organogels based on sorbitan esters within microparticles has been shown to improve entrapment efficiency and provide controlled release characteristics. nih.gov

Table 2: Potential Factors Influencing Vesicle Properties of Sorbitan, mono(12-hydroxyoctadecanoate)

| Vesicle Characteristic | Influencing Factor Related to Molecular Structure |

|---|---|

| Vesicle Size | Hydrophilic-lipophilic balance (HLB), which may be altered by the hydroxyl group. |

| Membrane Rigidity | Potential for inter-molecular hydrogen bonding via the hydroxyl group. |

| Encapsulation Efficiency | Polarity of the encapsulated agent and its interaction with the surfactant bilayer. |

| Stability | Strength of the interactions within the vesicle bilayer. |

These are theoretical considerations as specific research on vesicle formation with this compound is not currently available.

Corrosion Inhibition Mechanisms in Material Science

Currently, there is no scientific literature available that specifically investigates or documents the use of Sorbitan, mono(12-hydroxyoctadecanoate) as a corrosion inhibitor. However, the general class of fatty acid derivatives has been explored for this purpose. Many organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.net

The effectiveness of such inhibitors often depends on the presence of heteroatoms (like oxygen) and pi electrons in their molecular structure, which can facilitate adsorption onto the metal surface. Sorbitan, mono(12-hydroxyoctadecanoate) possesses multiple oxygen atoms in its sorbitan headgroup and ester linkage, as well as the hydroxyl group on the fatty acid chain. These could potentially act as active centers for adsorption on a metal surface.

The long alkyl chain would provide a hydrophobic barrier, repelling water from the metal surface. The hydroxyl group might also participate in the formation of a more densely packed and adherent protective layer. While plausible, dedicated research is required to validate the efficacy and mechanism of corrosion inhibition by Sorbitan, mono(12-hydroxyoctadecanoate).

Synergistic Effects with Other Inhibitors

The efficacy of corrosion inhibitors can often be significantly enhanced by using them in combination, a phenomenon known as synergism. This principle applies to Sorbitan, mono(12-hydroxyoctadecanoate), where its performance is improved in the presence of certain additives. A common strategy involves the addition of halide ions, such as iodide (I⁻) from potassium iodide (KI). The synergistic mechanism is believed to occur via a multi-step adsorption process. Initially, the small, negatively charged halide ions adsorb onto the positively charged metal surface. This initial layer of adsorbed anions then facilitates the adsorption of the larger, organic inhibitor cations (in this case, the protonated form of the sorbitan ester), creating a more stable and dense protective film than either component could form alone. This enhanced adsorption leads to a higher degree of surface coverage and, consequently, superior corrosion inhibition. The use of such combinations can also be more cost-effective, as it may reduce the required concentration of the primary inhibitor. inci.guideproquest.com

Adsorption Mechanisms on Metal Surfaces

The fundamental mechanism by which Sorbitan, mono(12-hydroxyoctadecanoate) protects metals from corrosion is through adsorption onto the metal-solution interface, forming a barrier that isolates the metal from the corrosive environment. This process involves two primary types of interaction: physisorption and chemisorption. researchgate.net

Physisorption: This involves weaker electrostatic forces, such as van der Waals forces, between the inhibitor molecule and the metal surface.

Chemisorption: This involves the formation of stronger coordinate or covalent bonds between the inhibitor and the metal, resulting from charge sharing or transfer.

The structure of Sorbitan, mono(12-hydroxyoctadecanoate) is key to its function. The molecule possesses a polar head group, the sorbitan ring with its hydroxyl groups, and a long, non-polar hydrocarbon tail (the 12-hydroxyoctadecanoate (B1258542) chain). The polar head group serves as the anchor, adsorbing onto the metal surface through interactions between its oxygen atoms and the vacant d-orbitals of the metal atoms. Once anchored, the long, non-polar tails orient themselves away from the metal surface, forming a dense, hydrophobic layer. This organized film acts as a physical barrier, preventing the diffusion of corrosive species like water and ions to the metal surface. The adsorption behavior of such surfactants often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net

Polymer Chemistry and Bio-based Monomers

The 12-hydroxyoctadecanoate portion of the molecule is derived from 12-hydroxystearic acid (12-HSA), a fatty acid that serves as a highly versatile bio-based monomer. sigmaaldrich.com Sourced from the hydrogenation of ricinoleic acid from castor oil, 12-HSA is a bifunctional compound, possessing a carboxylic acid group at one end and a hydroxyl group at the 12th carbon position. google.com This dual functionality allows it to be a building block for a new generation of sustainable polymers.

Synthesis of Novel Polymeric Materials from 12-Hydroxyoctadecanoate Derivatives

The bifunctional nature of 12-hydroxyoctadecanoate enables it to undergo polymerization to form high-molecular-weight polyesters. The primary method of synthesis is through self-condensation polymerization, where the hydroxyl group of one monomer reacts with the carboxyl group of another, forming an ester linkage and eliminating a molecule of water. google.comwhiterose.ac.uk This process can be continued to create long, linear polymer chains, resulting in poly(12-hydroxystearic acid) (PHSA). inci.guidewhiterose.ac.uk

Furthermore, novel polymeric structures can be synthesized by reacting 12-hydroxyoctadecanoate derivatives with other monomers. For instance, it can be reacted with cyclic anhydrides such as succinic anhydride (B1165640) or phthalic anhydride. nih.gov This reaction forms ester-diacids, which can then be polymerized to create poly(ester-anhydride)s, a class of biodegradable polymers with tunable properties. nih.gov

Crosslinking and Polymer Network Formation